molecular formula C269H381N67O82S2 B1147995 オステオカルシン CAS No. 136461-80-8

オステオカルシン

カタログ番号: B1147995
CAS番号: 136461-80-8
分子量: 5929.43
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Osteocalcin (1-49) is a non-collagenous peptide that is secreted by osteoblasts and odontoblasts and comprises 1-2% of the total protein in bone. Secretion of osteocalcin (1-49) is stimulated by 1,25-dihydroxy vitamin D and plasma levels increase in diseases that induce dysregulated bone turnover such as osteoporosis, Paget's disease, and primary hyperparathyroidism. Osteocalcin (1-49) is positively correlated with insulin sensitivity and negatively correlated with high blood glucose levels in women. In vitro, osteocalcin induces chemotaxis of MDA-MB-231 breast cancer cells, human peripheral blood monocytes, and rat osteosarcoma cells with osteoblast-like characteristics. It is also expressed by vascular smooth muscle cells (VSMCs) displaying an osteoblast-like phenotype and has been positively associated with calcification of aortic tissue and heart valves in humans.

科学的研究の応用

糖尿病の管理

オステオカルシン(OC)は、糖尿病の管理と治療に重要な役割を果たします {svg_1}. 総OC(tOC)と脱カルボキシル化OC(ucOC)の有意な低下が、2型糖尿病のリスクと関連している可能性があります {svg_2}. この観点から、OCは特定の薬物がグルコース代謝に影響を与える媒体として役立つ可能性があります {svg_3}.

骨粗鬆症の治療

OCは、臨床設定では骨代謝の指標と見なされています {svg_4}. しかし、tOCレベルは、閉経後の骨粗鬆症における骨代謝亢進の良好な指標とはならないようです {svg_5}. 骨粗鬆症の治療に使用されるいくつかの薬理学的薬剤とOCレベルの関係も示されています {svg_6}.

骨硬化症の管理

OCは、骨硬化症の管理にも役割を果たします {svg_7}. 骨硬化症の治療に使用されるいくつかの薬理学的薬剤とOCレベルの関係も示されています {svg_8}.

炎症性関節疾患の治療

OCは、炎症性関節疾患の管理と治療に役割を果たします {svg_9}. それは滑膜の炎症に影響を与える可能性があります {svg_10}. しかし、tOCレベルは、変形性関節症や関節リウマチの良好な指標とはならないようです {svg_11}.

グルコース代謝の調節

OCは、膵臓のグルコース代謝を調節します {svg_12} {svg_13}. これには、膵臓β細胞からのインスリン分泌の刺激と、脂肪、筋肉、肝臓などの標的臓器におけるインスリン感受性の促進が含まれます {svg_14}.

テストステロン合成

OCは、精巣のテストステロン合成を調節します {svg_15}. しかし、新しいOcn −/−マウスは、Ocnが精巣におけるホルモンとしての役割を果たさないことを明らかにしました {svg_16}.

筋肉量の調節

OCは、筋肉量の調節に影響を与えることが示されました {svg_17}. しかし、新しいOcn −/−マウスは、Ocnが筋肉におけるホルモンとしての役割を果たさないことを明らかにしました {svg_18}.

骨の質の調節

Ocnは、生物学的アパタイト(BAp)をコラーゲン線維に平行に整列させることにより、骨の質を調節します {svg_19}. これは、長骨の負荷方向に対する骨の強度にとって重要です {svg_20}.

作用機序

Target of Action

Osteocalcin (OC) primarily targets various organs and tissues. It is secreted solely by osteoblasts, the bone-forming cells, but its effects extend beyond bone health. Notably, OC has been implicated in regulating energy metabolism, male fertility, brain development, and more .

Mode of Action

The mature OC peptide undergoes post-translational modifications, including γ-carboxylation at three residues Carboxylated OC (cOC) has a greater affinity for bone and hydroxyapatite, promoting bone mineralization. The acidic environment in osteoclast resorption compartments decarboxylates OC, releasing ucOC into circulation .

Biochemical Pathways

Result of Action

Action Environment

Safety and Hazards

Low baseline osteocalcin levels were associated with high risks of cardiovascular diseases in middle-aged and elderly women, which were more predominant among those with baseline hyperglycaemia . Also, low total osteocalcin levels are associated with all-cause and cardiovascular mortality among patients with type 2 diabetes .

将来の方向性

The complexity of osteocalcin in completely, uncompletely and non-carboxylated forms may account for the discrepancies in its tertiary structure and clinical results . Moreover, the extensive expression of osteocalcin and its putative receptor GPRC6A imply that there are new physiological functions and mechanisms of action of osteocalcin to be explored .

生化学分析

Biochemical Properties

Osteocalcin is involved in various biochemical reactions, primarily related to bone metabolism. It interacts with several enzymes, proteins, and other biomolecules. For instance, osteocalcin binds to hydroxyapatite in the bone matrix, which is essential for bone mineralization. It also interacts with vitamin K-dependent carboxylase, which is necessary for the γ-carboxylation of osteocalcin, allowing it to bind calcium ions effectively . Additionally, osteocalcin has been shown to interact with the G-protein coupled receptor Gpr158, which may play a role in its signaling functions .

Cellular Effects

Osteocalcin influences various types of cells and cellular processes. In osteoblasts, it promotes bone formation by enhancing the deposition of calcium and phosphate. Osteocalcin also affects adipocytes by increasing insulin sensitivity and promoting energy expenditure. In pancreatic β-cells, osteocalcin stimulates insulin secretion, thereby playing a role in glucose metabolism . Furthermore, osteocalcin has been implicated in the regulation of male fertility by influencing testosterone production in Leydig cells .

Molecular Mechanism

At the molecular level, osteocalcin exerts its effects through several mechanisms. It binds to hydroxyapatite in the bone matrix, facilitating mineralization. The γ-carboxylation of osteocalcin, mediated by vitamin K-dependent carboxylase, is crucial for its calcium-binding ability. Osteocalcin also interacts with the G-protein coupled receptor Gpr158, which may mediate its effects on glucose metabolism and energy expenditure . Additionally, osteocalcin influences gene expression by modulating the activity of transcription factors involved in bone formation and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of osteocalcin can change over time. Osteocalcin is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that osteocalcin levels can fluctuate with changes in bone turnover rates, reflecting its role as a dynamic marker of bone metabolism . In vitro studies have demonstrated that osteocalcin can enhance osteoblast differentiation and mineralization over extended periods .

Dosage Effects in Animal Models

The effects of osteocalcin vary with different dosages in animal models. Low doses of osteocalcin have been shown to enhance bone formation and improve glucose metabolism without adverse effects. High doses of osteocalcin can lead to hypercalcemia and other toxic effects, indicating a threshold for its beneficial actions . In rodent models, osteocalcin administration has been associated with increased bone mass and improved metabolic parameters, highlighting its potential therapeutic applications .

Metabolic Pathways

Osteocalcin is involved in several metabolic pathways, including bone mineralization and glucose metabolism. It interacts with enzymes such as vitamin K-dependent carboxylase, which is essential for its γ-carboxylation and calcium-binding ability. Osteocalcin also influences metabolic flux by enhancing insulin sensitivity and promoting energy expenditure in adipocytes . Additionally, osteocalcin has been shown to affect the levels of various metabolites involved in bone and glucose metabolism .

Transport and Distribution

Osteocalcin is transported and distributed within cells and tissues through various mechanisms. It is synthesized by osteoblasts and secreted into the bone matrix, where it binds to hydroxyapatite. Osteocalcin can also be released into the bloodstream, where it acts as a hormone influencing glucose metabolism and energy expenditure . Transporters and binding proteins, such as Gpr158, may facilitate the distribution and signaling functions of osteocalcin in different tissues .

Subcellular Localization

The subcellular localization of osteocalcin is primarily within the bone matrix, where it binds to hydroxyapatite and contributes to mineralization. Osteocalcin can also be found in the cytoplasm of osteoblasts, where it is synthesized and undergoes post-translational modifications such as γ-carboxylation . Targeting signals and binding interactions with specific proteins, such as Gpr158, may direct osteocalcin to different cellular compartments, influencing its activity and function .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Osteocalcin involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "Activation of resin with coupling reagent", "Addition of Fmoc-protected amino acids in a specific sequence", "Removal of Fmoc group with deprotection reagent", "Coupling of next Fmoc-protected amino acid", "Repeating the above steps until the desired peptide sequence is obtained", "Cleavage of peptide from resin with cleavage reagent", "Purification of crude peptide by HPLC" ] }

CAS番号

136461-80-8

分子式

C269H381N67O82S2

分子量

5929.43

製品の起源

United States
Customer
Q & A

Q1: How does osteocalcin interact with its target cells and what are the downstream effects?

A1: Osteocalcin interacts with target cells like adipocytes and pancreatic β cells. In adipocytes, both carboxylated and uncarboxylated osteocalcin increase glucose transport, glucose oxidation, and adiponectin secretion while suppressing proinflammatory cytokine secretion []. In pancreatic β cells, osteocalcin primarily affects the expression of insulin genes and β cell proliferation []. Interestingly, different concentrations of osteocalcin seem to be required for its effects on β cells and adipocytes, with picomolar concentrations sufficient for β cells and nanomolar concentrations needed for adipocytes [].

Q2: What is the molecular formula and weight of osteocalcin?

A2: While the provided research papers do not explicitly state the molecular formula and weight of osteocalcin, they do mention that it is a relatively small protein containing three vitamin K-dependent γ-carboxyglutamic acid (Gla) residues [, ]. The exact molecular weight can vary slightly between species due to minor differences in amino acid sequences [].

Q3: The research papers primarily focus on osteocalcin's biological role. Is there any information available about its material compatibility and stability for potential applications outside a biological context?

A3: The provided research papers primarily investigate the biological roles of osteocalcin and do not provide information on its material compatibility or stability in non-biological settings. Further research is needed to explore those aspects.

Q4: Does osteocalcin exhibit any catalytic properties?

A5: The research papers primarily focus on osteocalcin’s role as a hormone-like molecule rather than an enzyme. There is no mention of osteocalcin possessing catalytic properties. Its primary functions seem to revolve around regulating glucose metabolism and bone formation through interactions with specific receptors [, ].

Q5: How does the carboxylation status of osteocalcin influence its activity?

A7: Carboxylation of osteocalcin's glutamic acid residues is crucial for its binding to hydroxyapatite, the mineral component of bone []. While both carboxylated and uncarboxylated forms influence glucose metabolism, they seem to have distinct roles. Uncarboxylated osteocalcin appears more potent in stimulating insulin secretion and sensitivity, whereas carboxylated osteocalcin might be more relevant for bone mineralization [, , ].

Q6: What is the current understanding of osteocalcin's pharmacokinetic properties?

A6: The provided research papers do not delve deeply into the specific pharmacokinetic parameters of osteocalcin, such as absorption, distribution, metabolism, and excretion (ADME). Future studies are needed to fully elucidate its pharmacokinetic profile, which will be crucial for potential therapeutic applications.

Q7: What are the key findings from in vitro and in vivo studies regarding the role of osteocalcin in glucose metabolism and bone health?

A10: In vitro studies have demonstrated that osteocalcin, in both its carboxylated and uncarboxylated forms, can directly stimulate glucose uptake in adipocytes and muscle cells []. In vivo studies using mouse models have shown that osteocalcin can improve glucose tolerance and insulin sensitivity. Notably, long-term treatment of wild-type mice with osteocalcin was able to mitigate the adverse metabolic effects of a high-fat diet []. These findings highlight osteocalcin's potential as a therapeutic target for metabolic diseases.

Q8: Can serum osteocalcin levels serve as a biomarker for bone health and metabolic conditions?

A12: Yes, serum osteocalcin is widely used as a marker of bone formation [, ]. Lower serum osteocalcin levels have been associated with metabolic syndrome and its severity in several studies [, ]. Additionally, the percentage of uncarboxylated osteocalcin in circulation is used as a biomarker of vitamin K status in humans [].

Q9: What are the common methods for measuring osteocalcin levels?

A13: ELISA (enzyme-linked immunosorbent assay) is a widely used method for quantifying osteocalcin levels in serum and saliva [, ]. Other methods mentioned include radioimmunoassay [] and electrochemiluminescence immunoassay [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。